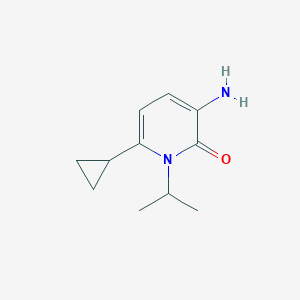
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Substitution: Introduction of the amino group and other substituents through substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The amino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways, such as inhibition or activation of certain enzymes.
Cellular Effects: Inducing cellular responses, such as apoptosis or proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyridines: Other compounds in the dihydropyridine class, such as nifedipine or amlodipine.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, which may have similar steric and electronic properties.
Uniqueness
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one may be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-amino-6-cyclopropyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-10(8-3-4-8)6-5-9(12)11(13)14/h5-8H,3-4,12H2,1-2H3 |
Clave InChI |
QIGVBKCJTKBKKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=C(C1=O)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)

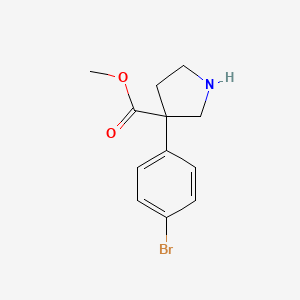
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)

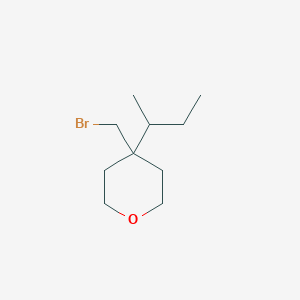
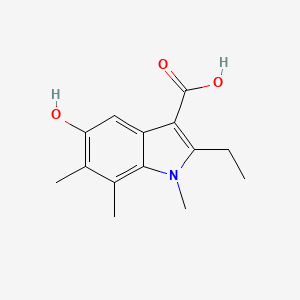
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)

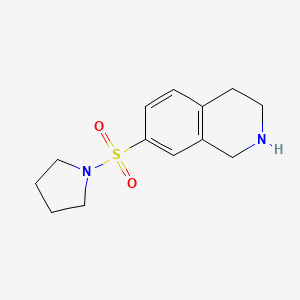
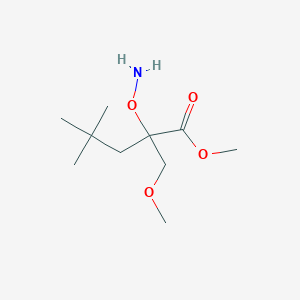
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
